Triisopropylphosphine

Catalog No.
S1893998
CAS No.
6476-36-4
M.F
C9H21P
M. Wt
160.24 g/mol
Availability
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Triisopropylphosphine

CAS Number

6476-36-4

Product Name

Triisopropylphosphine

IUPAC Name

tri(propan-2-yl)phosphane

Molecular Formula

C9H21P

Molecular Weight

160.24 g/mol

InChI

InChI=1S/C9H21P/c1-7(2)10(8(3)4)9(5)6/h7-9H,1-6H3

InChI Key

IGNTWNVBGLNYDV-UHFFFAOYSA-N

SMILES

CC(C)P(C(C)C)C(C)C

Canonical SMILES

CC(C)P(C(C)C)C(C)C
  • Ligand in Organometallic Chemistry

    TIP acts as a ligand, donating a lone pair of electrons to a metal center. This forms coordination complexes with various transition metals like nickel, palladium, and rhodium. These complexes are employed as catalysts in organic synthesis for reactions like hydrogenation, hydroformylation, and cross-coupling reactions. These reactions are crucial for the formation of complex organic molecules with specific functionalities.

  • Base in Organic Synthesis

    TIP functions as a mild Brønsted-Lowry base due to the lone pair on the phosphorus atom. This property makes it useful for deprotonation reactions, where it removes a weakly acidic proton from a molecule to initiate various organic transformations. For instance, TIP can be used in the deprotonation of alkynes to generate carbenes, highly reactive species used in C-H insertion reactions [].

  • Study of Nucleophilic Substitution Reactions

    TIP serves as a model nucleophile in mechanistic studies of nucleophilic substitution reactions. Its well-defined structure and reactivity allow scientists to understand how different substrates react with nucleophiles. This knowledge is fundamental for designing and predicting reaction outcomes in organic chemistry.

  • Synthesis of Phosphine Ligands

    TIP itself can be a starting material for the synthesis of more complex phosphine ligands with specific functionalities. By modifying the isopropyl groups attached to the phosphorus atom, researchers can create phosphine ligands with tailored electronic and steric properties, leading to catalysts with improved activity and selectivity for targeted reactions.

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H250 (97.73%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H314 (97.73%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

6476-36-4

Wikipedia

Triisopropylphosphine

Dates

Modify: 2023-08-16

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